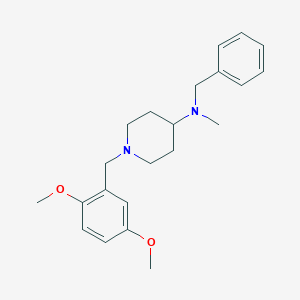![molecular formula C23H31N3 B247669 1-[1-(4-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247669.png)
1-[1-(4-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine, also known as MPJP, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s and has since been the subject of numerous research studies due to its unique chemical structure and properties.
Mechanism of Action
The exact mechanism of action of 1-[1-(4-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine is not fully understood, but it is believed to act as a partial agonist at serotonin and dopamine receptors in the brain. This leads to an increase in the levels of these neurotransmitters, which can help to regulate mood and behavior.
Biochemical and Physiological Effects:
1-[1-(4-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine has been shown to have a number of biochemical and physiological effects, including increased levels of serotonin and dopamine in the brain, as well as changes in the activity of certain brain regions involved in mood and behavior. It has also been shown to have some analgesic properties, although the exact mechanisms underlying this effect are not fully understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[1-(4-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine in lab experiments is its high selectivity for serotonin and dopamine receptors, which allows for more precise targeting of these neurotransmitter systems. However, one limitation is that its effects can be variable depending on the specific experimental conditions, which can make it difficult to interpret results.
Future Directions
There are a number of potential future directions for research on 1-[1-(4-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine, including further investigation of its mechanisms of action, as well as its potential use in the treatment of various neurological and psychiatric disorders. Additionally, there is interest in exploring the use of 1-[1-(4-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine as a tool for studying the role of serotonin and dopamine in brain function and behavior.
Synthesis Methods
The synthesis of 1-[1-(4-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine involves the reaction of 1-(4-methylbenzyl)piperidin-4-ylamine with 4-bromobenzophenone in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
Scientific Research Applications
1-[1-(4-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine has been studied for its potential use as a therapeutic agent in the treatment of various neurological and psychiatric disorders. It has been shown to have significant affinity for serotonin and dopamine receptors in the brain, which are involved in regulating mood, behavior, and cognition.
properties
Molecular Formula |
C23H31N3 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
1-[1-[(4-methylphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C23H31N3/c1-20-7-9-21(10-8-20)19-24-13-11-23(12-14-24)26-17-15-25(16-18-26)22-5-3-2-4-6-22/h2-10,23H,11-19H2,1H3 |
InChI Key |
AUSFMDDRBWEVRK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247586.png)
![[1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)-](/img/structure/B247589.png)

![4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247591.png)




![1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B247602.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247604.png)
![1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B247609.png)
![1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247610.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247613.png)